3-(3,4-Difluoro-5-methoxyphenyl)-3-pentanol

Description

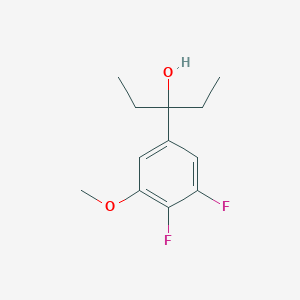

3-(3,4-Difluoro-5-methoxyphenyl)-3-pentanol is a tertiary alcohol featuring a substituted phenyl group (3,4-difluoro-5-methoxyphenyl) attached to the third carbon of a pentanol backbone. This structural motif combines aromatic fluorination and methoxy substitution, which may enhance its stability, bioavailability, and interaction with biological targets.

Properties

IUPAC Name |

3-(3,4-difluoro-5-methoxyphenyl)pentan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F2O2/c1-4-12(15,5-2)8-6-9(13)11(14)10(7-8)16-3/h6-7,15H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTCWPLCUTXAOOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C1=CC(=C(C(=C1)F)F)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Difluoro-5-methoxyphenyl)-3-pentanol typically involves the reaction of 3,4-difluoro-5-methoxybenzaldehyde with a suitable Grignard reagent, followed by a reduction step to yield the desired alcohol. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Difluoro-5-methoxyphenyl)-3-pentanol can undergo various chemical reactions, including:

Oxidation: Conversion to the corresponding ketone or aldehyde using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

Reduction: Further reduction to the corresponding alkane using reducing agents like LiAlH4 (Lithium aluminium hydride).

Substitution: Halogenation or nitration reactions on the phenyl ring using reagents like Br2 (Bromine) or HNO3 (Nitric acid).

Common Reagents and Conditions

Oxidation: PCC, KMnO4, or CrO3 (Chromium trioxide) in anhydrous conditions.

Reduction: LiAlH4 or NaBH4 (Sodium borohydride) in dry ether.

Substitution: Br2 in CCl4 (Carbon tetrachloride) for bromination, HNO3 in H2SO4 (Sulfuric acid) for nitration.

Major Products

Oxidation: 3-(3,4-Difluoro-5-methoxyphenyl)-3-pentanone.

Reduction: 3-(3,4-Difluoro-5-methoxyphenyl)-3-pentane.

Substitution: 3-(3,4-Difluoro-5-bromomethoxyphenyl)-3-pentanol or 3-(3,4-Difluoro-5-nitromethoxyphenyl)-3-pentanol.

Scientific Research Applications

3-(3,4-Difluoro-5-methoxyphenyl)-3-pentanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3,4-Difluoro-5-methoxyphenyl)-3-pentanol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro and methoxy groups on the phenyl ring can enhance its binding affinity and specificity towards these targets, leading to desired biological or chemical effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

3-Pentanol

3-Pentanol (C₅H₁₂O) is a volatile alcohol produced by plants and microbes. It is a key inducer of ISR, priming jasmonic acid (JA) and salicylic acid (SA) signaling pathways in plants. Key findings include:

- Efficacy: At 100 nM, gaseous 3-pentanol reduces disease severity in Arabidopsis by 54% against Pseudomonas syringae (PtoDC3000), outperforming 1-pentanol and 2-pentanol .

- Mechanism : Upregulates defense genes PDF1.2 (JA marker) and PR1 (SA marker) post-pathogen challenge .

- Field Application: Drench application of 1 mM 3-pentanol in pepper reduces bacterial spot (Xanthomonas axonopodis) by priming CaPR1 (SA) and CaPIN2 (JA) pathways .

1-Pentanol and 2-Pentanol

These isomers exhibit lower efficacy compared to 3-pentanol:

- 1-Pentanol: At 1 mM, reduces disease severity by 32% in Arabidopsis .

- 2-Pentanol: Requires 10 µM for moderate ISR activation, suggesting structural specificity in plant recognition .

2-Butanone

A ketone VOC with higher potency than 3-pentanol:

- At 0.1 µM, 2-butanone reduces cucumber disease severity by 26% against P. syringae, comparable to 1 mM 3-pentanol .

2,3-Butanediol

A bacterial VOC ineffective in cucumber against biotrophic pathogens but active in tobacco .

Phenyl-Substituted Analogs

- 1-(3,4-Difluoro-5-methoxyphenyl)-1-propanol: A shorter-chain analog (propanol backbone) with unknown biological activity .

- 3-(3,4-Difluoro-5-methoxyphenyl)pyrrolidine hydrochloride : A cyclic amine derivative, highlighting structural diversity in related compounds .

Comparative Data Table

| Compound | Concentration | Efficacy (% Disease Reduction) | Key Pathways Primed | Application Method |

|---|---|---|---|---|

| 3-Pentanol | 100 nM | 54% (Arabidopsis) | JA, SA | Gaseous, drench |

| 1-Pentanol | 1 mM | 32% (Arabidopsis) | Limited data | Gaseous |

| 2-Pentanol | 10 µM | 35% (Arabidopsis) | Limited data | Gaseous |

| 2-Butanone | 0.1 µM | 26% (Cucumber) | JA, SA | Drench |

| 2,3-Butanediol | 1 mM | Ineffective (Cucumber) | N/A | Drench |

| 3-(3,4-Difluoro-5-methoxyphenyl)-3-pentanol | Not tested | Unknown | Hypothesized: JA, SA | N/A |

Mechanistic Insights

- Structural Influence: The tertiary alcohol group in 3-pentanol enhances volatility and recognition by plant receptors compared to primary/secondary alcohols .

- Phenyl Modifications : The 3,4-difluoro-5-methoxyphenyl group in the target compound may improve binding to defense receptors or reduce volatility, but this remains untested. Fluorine atoms could enhance electronegativity, while methoxy groups may influence solubility .

Challenges and Limitations

- Volatility: 3-Pentanol’s rapid evaporation limits field efficacy, a challenge shared with other VOCs .

- Concentration Dependency: Higher concentrations (1 mM) are required for 3-pentanol compared to 2-butanone (0.1 µM) .

Biological Activity

3-(3,4-Difluoro-5-methoxyphenyl)-3-pentanol is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound features a pentanol backbone with a difluoromethoxyphenyl substituent. This unique structure contributes to its diverse biological activities.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungal pathogens. The compound's mechanism of action appears to involve disrupting cellular membranes or inhibiting critical metabolic pathways in microorganisms.

Cytotoxicity Studies

Cytotoxicity assays reveal that this compound can induce apoptosis in certain cancer cell lines. For instance, studies using the WST-1 assay on WI38 human fibroblasts showed that the compound exhibited selective cytotoxic effects at specific concentrations, suggesting its potential as an anticancer agent .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets. The difluoro and methoxy groups enhance binding affinity to enzymes or receptors involved in cellular signaling pathways. This interaction may lead to inhibition of growth or induction of apoptosis in target cells.

Case Studies

- Antimicrobial Efficacy : A study assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 16 µg/mL for C. albicans, indicating strong antimicrobial potential.

- Cytotoxicity Profile : In a comparative study, this compound was tested against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were found to be 25 µM for MCF-7 and 30 µM for HeLa cells, demonstrating promising anticancer activity.

Data Tables

| Biological Activity | Tested Organisms/Cell Lines | Results |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL |

| Candida albicans | MIC = 16 µg/mL | |

| Cytotoxicity | MCF-7 (breast cancer) | IC50 = 25 µM |

| HeLa (cervical cancer) | IC50 = 30 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.